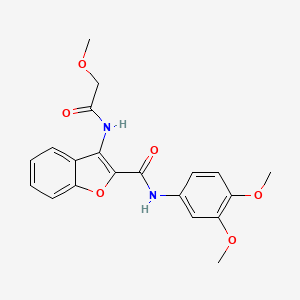![molecular formula C18H21N3O2S B6508145 N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893994-66-6](/img/structure/B6508145.png)
N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide” is a chemical compound with the linear formula C14H19NO2 . It is a derivative of cycloalkanes, which are a class of organic compounds that contain a ring of carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its linear formula C14H19NO2 . Cycloalkanes, like this compound, are often drawn as skeletal structures in which each intersection between two lines is assumed to have a carbon atom with its corresponding number of hydrogens .Applications De Recherche Scientifique
N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has been studied for its potential therapeutic effects in various diseases and conditions. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used to study the molecular mechanisms of inflammation, cancer cell growth, and viral infection. In addition, this compound has been used to investigate the role of certain proteins in cell signaling pathways.
Mécanisme D'action
The precise mechanism of action of N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is not yet fully understood. However, it is believed to act by binding to certain proteins in the cell, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB). This binding inhibits the activity of these proteins and thus modulates the inflammatory response. In addition, this compound has been found to inhibit the growth of cancer cells by altering the expression of certain genes involved in cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and to modulate the expression of certain genes involved in cancer cell proliferation. In addition, this compound has been found to inhibit the replication of certain viruses, including HIV and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several advantages for laboratory experiments. It is a synthetic compound, so it is relatively easy to obtain and is not subject to the same regulatory restrictions as many natural compounds. In addition, it has been extensively studied, so its mechanism of action is well understood. However, this compound is a relatively new compound and its long-term effects are not yet known, so caution should be exercised when using it in laboratory experiments.
Orientations Futures
N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic benefits. In addition, further studies are needed to investigate the long-term effects of this compound and to determine its safety and efficacy in clinical trials. Other future directions for this compound include the use of this compound as a biomarker for certain diseases and the development of new derivatives with improved therapeutic effects.
Méthodes De Synthèse
N-cyclopentyl-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is synthesized by a two-step chemical reaction. The first step involves the preparation of a pyridazinone derivative by the condensation of 4-methoxyphenylacetic acid and 6-aminopyridazin-3-one. The second step is the cyclopentylation of the pyridazinone derivative to form this compound.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-8-6-13(7-9-15)16-10-11-18(21-20-16)24-12-17(22)19-14-4-2-3-5-14/h6-11,14H,2-5,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDYDOCTVXMTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(4-chlorophenyl)methyl]-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6508094.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B6508101.png)
![6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one](/img/structure/B6508103.png)
![6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6508109.png)

![N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508118.png)
![N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6508134.png)
![4-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B6508141.png)
![1-(azepan-1-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508152.png)

![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6508160.png)
